molecular formula C24H26N4O2 B2987129 N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2,2-diphenylacetamide CAS No. 1797661-86-9

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2,2-diphenylacetamide

Cat. No.: B2987129
CAS No.: 1797661-86-9
M. Wt: 402.498
InChI Key: BBVAOBGTGUGBMO-UHFFFAOYSA-N
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Description

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2,2-diphenylacetamide is a complex organic compound that belongs to the class of morpholinopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2,2-diphenylacetamide typically involves multiple steps, starting with the preparation of the core morpholinopyrimidine structure. The reaction conditions often require the use of strong bases and coupling agents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place to maintain consistency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2,2-diphenylacetamide has been studied for its potential anti-inflammatory and anticancer properties. It has shown promise in inhibiting certain pathways involved in inflammation and tumor growth.

Medicine: The compound is being investigated for its therapeutic potential in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its unique properties make it valuable in the development of new materials and technologies.

Mechanism of Action

The mechanism by which N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2,2-diphenylacetamide exerts its effects involves the modulation of specific molecular targets and pathways. It interacts with enzymes and receptors, leading to the inhibition or activation of certain biological processes. The exact molecular targets and pathways vary depending on the specific application and context.

Comparison with Similar Compounds

  • Morpholinopyrimidine derivatives: These compounds share the morpholinopyrimidine core structure and are used in similar applications.

  • Diphenylacetamide derivatives: These compounds contain the diphenylacetamide moiety and are known for their biological activity.

Uniqueness: N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2,2-diphenylacetamide stands out due to its unique combination of structural features, which contribute to its diverse range of applications and potential therapeutic benefits.

Properties

IUPAC Name

N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-18-16-22(28-12-14-30-15-13-28)27-21(26-18)17-25-24(29)23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11,16,23H,12-15,17H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVAOBGTGUGBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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